N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole ring, and a bromoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid with phosphorus oxychloride . The next step involves the formation of the indole ring, which can be achieved through Fischer indole synthesis. The chloro-substitution is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The final step involves the coupling of the benzenesulfonyl chloride with the chloro-substituted indole to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide moiety can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form dihydroindoles.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions with various organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted indoles, oxindoles, and various sulfonamide derivatives .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function . Additionally, the bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler compound with similar reactivity but lacks the indole and bromoacetamide moieties.
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N~2~-ethylglycinamide: A structurally similar compound with an ethylglycinamide moiety instead of bromoacetamide.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is unique due to the combination of its benzenesulfonyl, chloro-substituted indole, and bromoacetamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
918494-37-8 |
---|---|
Molecular Formula |
C16H12BrClN2O3S |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide |
InChI |
InChI=1S/C16H12BrClN2O3S/c17-9-14(21)20-16-15(12-8-10(18)6-7-13(12)19-16)24(22,23)11-4-2-1-3-5-11/h1-8,19H,9H2,(H,20,21) |
InChI Key |
YWAIWVFICKHUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.